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Compound of Interest

Compound Name:
1-Bromo-2-(1,1-

difluoroethyl)benzene

Cat. No.: B2861802 Get Quote

An In-depth Technical Guide to 1-Bromo-2-(1,1-difluoroethyl)benzene

Introduction
1-Bromo-2-(1,1-difluoroethyl)benzene is a halogenated aromatic compound characterized by

a benzene ring substituted with a bromine atom and a 1,1-difluoroethyl group at adjacent

(ortho) positions. This unique substitution pattern imparts a distinct set of physical and chemical

properties, making it a valuable intermediate and building block in various fields of chemical

synthesis. Its true potential lies in its application for creating more complex molecular

architectures, particularly in the realms of pharmaceutical and agrochemical research.

The presence of three different reactive handles—the aromatic ring, the bromine substituent,

and the geminal difluoro group—offers chemists a versatile platform for molecular elaboration.

The bromine atom is a classical handle for metal-catalyzed cross-coupling reactions, while the

difluoroethyl moiety can significantly modulate the physicochemical properties of derivative

compounds, such as lipophilicity and metabolic stability. This guide provides a comprehensive

overview of the core properties, synthesis, reactivity, and analytical characterization of this

compound for professionals in research and development.

Physicochemical Properties
The fundamental physical and chemical characteristics of 1-Bromo-2-(1,1-
difluoroethyl)benzene are summarized below. These properties are critical for its handling,
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storage, and application in synthetic protocols.

Property Value Source(s)

CAS Number 444581-46-8 [1][2]

Molecular Formula C₈H₇BrF₂ [1][2]

Molecular Weight 221.04 g/mol [2]

Appearance Liquid [2]

Density 1.518 g/mL at 25 °C [2]

Refractive Index n20/D 1.510 [2]

Flash Point 91 °C (197.1 °F) [2]

SMILES String CC(F)(F)c1ccccc1Br [2]

InChI Key
XZJWDIHNMMLGLA-

UHFFFAOYSA-N
[2]

Chemical Structure and Spectroscopic Analysis
The structural identity and purity of 1-Bromo-2-(1,1-difluoroethyl)benzene are unequivocally

established through a combination of spectroscopic techniques, primarily Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS).

Structure:
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Figure 1: Chemical Structure of 1-Bromo-2-(1,1-difluoroethyl)benzene

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a complex multiplet

pattern for the four aromatic protons. The methyl protons of the difluoroethyl group will

appear as a triplet due to coupling with the two adjacent fluorine atoms.

¹⁹F NMR Spectroscopy: The fluorine NMR spectrum provides a clear diagnostic signal for the

-CF₂- group. The two equivalent fluorine atoms would likely appear as a quartet due to

coupling with the three protons of the adjacent methyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the eight

carbon atoms in the molecule. The carbon of the CF₂ group will be significantly shifted and

will exhibit a triplet due to one-bond coupling to the two fluorine atoms.

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), the molecule will

exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in an

approximate 1:1 ratio, which is indicative of the presence of a single bromine atom.

Synthesis and Chemical Reactivity
Representative Synthesis
While specific literature detailing the synthesis of the ortho isomer is sparse, a highly plausible

and effective route can be adapted from established methods for its para isomer.[3] The

synthesis involves the fluorination of a corresponding ketone precursor using a

deoxofluorinating agent like diethylaminosulfur trifluoride (DAST).

Synthetic Scheme:

Starting Material: The synthesis begins with 1-(2-bromophenyl)ethanone.

Fluorination: The ketone is dissolved in an inert solvent (e.g., dichloromethane) and treated

with a fluorinating agent such as DAST. The reaction converts the carbonyl group (C=O) into

a geminal difluoride (CF₂).[3]

Workup and Purification: The reaction is carefully quenched with ice water, and the product

is extracted with an organic solvent. The crude product is then purified using silica gel

column chromatography to yield 1-Bromo-2-(1,1-difluoroethyl)benzene.[3]
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This method is robust and generally provides good yields for the transformation of ketones to

geminal difluorides.

Chemical Reactivity
The reactivity of 1-Bromo-2-(1,1-difluoroethyl)benzene is governed by its functional groups:

Aryl Bromide: The carbon-bromine bond is a key site for reactivity. It readily participates in a

wide array of metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and

Sonogashira couplings.[4] This allows for the formation of new carbon-carbon or carbon-

heteroatom bonds, making it an excellent scaffold for building molecular complexity. The

mechanism for these reactions typically involves oxidative addition of the aryl bromide to a

low-valent metal catalyst (e.g., Palladium(0)).

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The

directing effects of the existing substituents (bromo and 1,1-difluoroethyl) must be

considered. Both are generally deactivating and ortho-, para-directing (with bromine being a

classic example). However, the steric hindrance from the adjacent bulky difluoroethyl group

will likely favor substitution at positions 4 and 6.

1,1-Difluoroethyl Group: This group is chemically robust and generally non-reactive under

typical synthetic conditions. Its primary role is to act as a bioisostere for other groups and to

modify the electronic and steric properties of the molecule, which can be crucial in drug

design to enhance metabolic stability or binding affinity.

Experimental Protocol: Identity and Purity
Verification
To ensure the quality and validity of experimental results, a rigorous, self-validating protocol for

confirming the identity and purity of 1-Bromo-2-(1,1-difluoroethyl)benzene is essential. This

workflow integrates multiple analytical techniques where the results from each method

corroborate the others.

Step-by-Step Methodology
Sample Preparation:
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For NMR analysis, dissolve approximately 5-10 mg of the sample in 0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

For GC-MS analysis, prepare a dilute solution of the sample (approx. 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

Objective: To determine purity and confirm the molecular weight.

Procedure: Inject 1 µL of the prepared solution into a GC-MS system equipped with a

suitable capillary column (e.g., DB-5ms).

Data Interpretation: The gas chromatogram should display a single major peak, with the

peak area indicating the purity (e.g., >97%). The mass spectrum corresponding to this

peak should show the molecular ion with the characteristic bromine isotope pattern (m/z

220 and 222 in a ~1:1 ratio).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Objective: To confirm the detailed chemical structure.

Procedure: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

Data Interpretation:

¹H NMR: Verify the presence of aromatic protons and the characteristic triplet for the -

CH₃ group coupled to the two fluorine atoms. The integration of the signals should

correspond to the number of protons in the structure.

¹⁹F NMR: Confirm the presence of the -CF₂- group signal, which should appear as a

quartet.

¹³C NMR: Confirm the correct number of carbon signals and their chemical shifts,

paying special attention to the C-Br and C-F carbons.

Data Validation and Confirmation:
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The molecular weight confirmed by MS must match the molecular formula (C₈H₇BrF₂).

The structural fragments identified by NMR (aromatic ring, CH₃, CF₂) must be consistent

with the overall structure and the MS data.

The high purity level determined by GC analysis validates that the NMR spectra are

representative of the target compound and not impurities.

Workflow Visualization
The following diagram illustrates the logical flow of the analytical verification process.
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Analytical Validation Workflow
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Caption: A flowchart of the self-validating analytical workflow.
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Applications in Drug Discovery and Materials
Science
Halogenated organic compounds are of profound interest in medicinal chemistry. The

introduction of bromine into a molecule can confer several advantageous properties.[5]

Increased Potency: Bromine can form halogen bonds, a type of non-covalent interaction that

can enhance the binding affinity of a ligand to its biological target.[5]

Modulation of Pharmacokinetics: The lipophilicity added by the bromo- and difluoroethyl

groups can improve membrane permeability and alter the metabolic profile of a drug

candidate. The C-F bond, in particular, is exceptionally strong and can block sites of

metabolism, thereby increasing the drug's half-life.

Bioisosterism: The 1,1-difluoroethyl group can serve as a bioisostere for other chemical

groups, such as a carbonyl or hydroxyl group, while offering improved metabolic stability.

In materials science, such compounds can be used as precursors for synthesizing novel

organic electronic materials, liquid crystals, or specialized polymers where the high atomic

mass of bromine and the polarity of the C-F bonds can be leveraged to achieve desired

material properties.

Safety and Handling
1-Bromo-2-(1,1-difluoroethyl)benzene is a chemical that must be handled with appropriate

safety precautions.

Hazards: It is classified as a combustible liquid.[1] It causes skin irritation and serious eye

irritation.[1] It may also cause respiratory irritation.[1]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-

shields, and a lab coat. All handling should be performed in a well-ventilated area or a

chemical fume hood.

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[6] Store

away from heat, sparks, open flames, and strong oxidizing agents.[7]
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Disposal: Dispose of contents and container to an approved waste disposal plant in

accordance with local, regional, and national regulations.

Conclusion
1-Bromo-2-(1,1-difluoroethyl)benzene is a synthetically versatile building block with

significant potential for research and development. Its well-defined physicochemical properties,

predictable reactivity, and the synergistic effects of its bromine and difluoroethyl substituents

make it a valuable tool for creating novel compounds in medicinal chemistry and materials

science. Adherence to rigorous analytical protocols is paramount to ensuring the reliability of

experimental outcomes derived from its use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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